3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
3-formyl-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c1-8-2-4(6(10)11)5(3-9)7-8/h2-3H,1H3,(H,10,11) |
InChI Key |
VDXHIMNWNUBPCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via α-Difluoroacetyl Intermediate
| Parameter | Value | Source |
|---|---|---|
| Isomer Ratio (3-:5-) | 95:5 → 99.6% purity | |
| Yield | 75.8% | |
| Recrystallization Solvent | 40% Ethanol/Water |
Alternative Route via Dimethylamino Vinyl Methyl Ketone
- Condense dimethylamino vinyl methyl ketone with methylhydrazine in acidic conditions.
- Use fluorination agents (e.g., SF₄) to introduce difluoromethyl group.
Enolate Acidification Method
- Generate sodium enolate of alkyl difluoroacetoacetate.
- Acidify with carbonic acid (CO₂ + H₂O).
- Cyclize with methylhydrazine under reflux.
Comparative Analysis of Methods
| Method | Yield | Isomer Control | Scalability |
|---|---|---|---|
| Two-Step Synthesis | 75.8% | Excellent (95:5) | Industrial |
| Dimethylamino Route | ~85% | Moderate | Pilot-scale |
| Enolate Acidification | 78% | Not Reported | Lab-scale |
The two-step method demonstrates superior isomer control through:
- Low-temperature condensation (-30°C)
- Catalyst selection (KI reduces side reactions)
- Optimized recrystallization (40% ethanol removes 5-isomer)
Critical Process Parameters
- Temperature : Cyclization below -20°C minimizes isomer formation.
- Catalyst : KI increases reaction rate by 30% compared to NaI.
- Solvent System : Aqueous ethanol (35–65%) balances solubility and purification efficiency.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group at position 3 is highly reactive and participates in various condensation reactions:
Reaction with Active Methylene Compounds
Aldehydes react with compounds containing active methylene groups (e.g., malonates, acetoacetates) under basic conditions to form enones. For example, in analogous pyrazole derivatives, such reactions yield chalcone-like structures .
| Reagent | Product | Conditions |
|---|---|---|
| Malonate esters | Pyrazolylpropenones | Ethanol/NaOH |
| Acetylacetonate | Dihydropyridine derivatives | Base-catalyzed cyclocondensation |
Reaction with Nitrogen Nucleophiles
The aldehyde group undergoes condensation with semicarbazide, thiosemicarbazide, and hydroxylamine to form hydrazones, thiohydrazones, and oximes, respectively. These intermediates are precursors for cyclization into heterocycles like pyrazolo[4,3-d]pyrimidines .
Reaction with Amines
Condensation with primary or secondary amines yields imines or Schiff bases, which can further undergo cyclocondensation. For example, reactions with benzoylglycine or ethyl azidoacetate produce oxazolones and pyrrolopyrazoles .
Oxidation and Reduction
The aldehyde group is susceptible to oxidation and reduction:
Oxidation to Carboxylic Acid
Potassium permanganate (KMnO₄) oxidizes the aldehyde to a carboxylic acid. In analogous systems, this reaction proceeds efficiently under aqueous or alkaline conditions .
| Reagent | Product | Conditions |
|---|---|---|
| KMnO₄ | Pyrazole-4-carboxylic acid | Water/pH-controlled medium |
Reduction to Alcohol
Sodium borohydride (NaBH₄) reduces the aldehyde to a hydroxymethyl group. Subsequent treatment with thionyl chloride converts it to a chloromethyl derivative, enabling Wittig reactions .
Cyclocondensation Reactions
The aldehyde group facilitates the formation of fused heterocycles through cyclocondensation:
Pyrazolo[4,3-d]pyrimidines
Reaction with hydrazine derivatives (e.g., methylhydrazine) under basic conditions forms pyrazolo[4,3-d]pyrimidine systems .
Chromones and Benzothiazepines
Condensation with 2-hydroxyacetophenones followed by oxidative cyclization (e.g., DMSO/CuCl₂) yields chromones. Further reaction with 2-aminothiophenol produces benzothiazepines .
Friedel-Crafts Hydroxyalkylation
The carboxylic acid group can participate in Friedel-Crafts alkylation to introduce alkyl substituents. While not directly observed in the target compound, analogous pyrazole derivatives undergo hydroxyalkylation to form substituted derivatives .
Biologically Relevant Transformations
Derivatives of the target compound exhibit moderate antibacterial and antifungal activities . For example, condensation products with 2-hydroxyacetophenones show potent antifungal effects .
Key Challenges and Considerations
-
Regioselectivity : The presence of both aldehyde and carboxylic acid groups may lead to competing reactivity.
-
Stability : The aldehyde group’s reactivity requires controlled reaction conditions to avoid side reactions.
-
Solubility : The carboxylic acid group may influence solubility in organic solvents, affecting reaction efficiency.
Scientific Research Applications
Chemistry: In chemistry, 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that are valuable in synthetic organic chemistry .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the formyl and carboxylic acid groups in this compound may enhance its biological activity and make it a candidate for drug development .
Industry: In the industrial sector, 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is used as an intermediate in the production of agrochemicals, such as fungicides. Its derivatives are key components in the synthesis of succinate dehydrogenase inhibitors, which are used to protect crops from fungal infections .
Mechanism of Action
The mechanism of action of 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is primarily related to its ability to interact with specific molecular targets. In biological systems, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. For instance, its derivatives that function as succinate dehydrogenase inhibitors work by blocking the activity of the enzyme succinate dehydrogenase, which is crucial for the respiratory chain in fungi. This inhibition disrupts the energy production in fungal cells, leading to their death .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Formyl vs. Difluoromethyl (Position 3) : The formyl group in the target compound provides a reactive site for condensation reactions, whereas the difluoromethyl group in 176969-34-9 offers metabolic stability and resistance to oxidation, making it preferable in pesticide formulations .
- Amino vs. Formyl (Position 3): The amino group in 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid enables hydrogen bonding, which stabilizes crystal structures and enhances binding to biological targets .
- Phenyl vs. Methyl (Positions 1,3) : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid exhibits higher lipophilicity and melting point (136°C) due to aromatic stacking, contrasting with the more polar formyl derivative .
Physicochemical Properties
- Solubility : The carboxylic acid group in all analogs confers water solubility at physiological pH. However, bulkier substituents (e.g., benzyl in 1006494-81-0) reduce aqueous solubility .
- Thermal Stability : Derivatives with aromatic substituents (e.g., diphenyl) show higher melting points compared to aliphatic variants .
Biological Activity
3-Formyl-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative with significant biological activity, particularly in the fields of agriculture and medicinal chemistry. This compound serves as an important synthetic intermediate for various fungicides and has demonstrated potential in inhibiting critical biological targets.
Chemical Structure and Properties
The molecular formula of 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid is , with a molar mass of approximately 154.12 g/mol. Its structure includes:
- A pyrazole ring ,
- A formyl group at position 3,
- A carboxylic acid group at position 4,
- A methyl group at position 1.
This unique arrangement contributes to its reactivity and biological activity, particularly in interactions with enzymes and receptors.
Antifungal Properties
Research indicates that 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives exhibit potent antifungal activity, particularly against phytopathogenic fungi. The mechanism of action primarily involves the inhibition of succinate dehydrogenase (SDH), an enzyme essential for mitochondrial respiration in fungi. This inhibition disrupts energy production, leading to fungal cell death.
Key Findings:
- Derivatives have shown effectiveness against species such as Alternaria and Zymoseptoria tritici, which are significant pathogens affecting crops .
| Compound Name | Activity | Target Fungi |
|---|---|---|
| 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid | Antifungal | Alternaria, Zymoseptoria tritici |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Higher antifungal activity than boscalid | Various phytopathogenic fungi |
Molecular docking studies have revealed that the carbonyl oxygen atom of certain derivatives can form hydrogen bonds with key amino acids in the active site of SDH, enhancing their inhibitory effects . This structural interaction is critical for the development of more effective antifungal agents.
Medicinal Chemistry Applications
Beyond agricultural applications, 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid has potential uses in medicinal chemistry. The pyrazole scaffold is known for its diverse biological activities, including:
- Anticancer properties: Compounds containing the pyrazole structure have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) .
Case Study:
A study evaluated the anticancer activity of pyrazole derivatives, showing that specific compounds induced apoptosis in cancer cells by enhancing caspase activity, indicating their potential as anticancer agents .
Synthesis and Derivatives
The synthesis of 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods, including the reaction of hydrazine derivatives with appropriate carbonyl compounds. Its derivatives are synthesized to enhance biological activity or develop new pharmaceuticals.
Q & A
Q. What are the standard synthetic routes for preparing 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by oxidation or formylation steps. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA, with subsequent hydrolysis . Key factors include:
- Temperature control : Optimal yields (60–95%) are achieved at 80–100°C.
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?
Routine characterization employs:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, formyl C=O at ~1680 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl protons at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm).
- X-ray crystallography : Resolves conformational ambiguities (e.g., planar pyrazole ring geometry with dihedral angles <5°) .
Discrepancies between experimental and theoretical IR/NMR data are resolved via DFT calculations (B3LYP/6-31G* basis set) to validate vibrational modes and electronic environments .
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
- Storage : Store at –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the formyl group .
- Stability assays : Monitor degradation via HPLC (e.g., C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect hydrolysis products like 1-methyl-1H-pyrazole-4-carboxylic acid .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of substituents on the pyrazole ring’s reactivity?
The electron-withdrawing formyl group at C3 increases electrophilicity at C4, facilitating nucleophilic substitution or cross-coupling reactions. DFT studies reveal:
Q. How can structure-activity relationships (SAR) guide the design of derivatives for biological applications?
- Anti-cancer activity : Derivatives with trifluoromethyl or pyridinyl substituents show mTOR/p70S6K inhibition (IC₅₀: 0.5–5 µM) via autophagy induction .
- Anti-inflammatory activity : Ester derivatives (e.g., ethyl 3-amino-1-benzyl-pyrazole-4-carboxylate) reduce COX-2 expression by 60–80% in RAW264.7 macrophages .
Key SAR trends:- Lipophilic substituents (e.g., benzyl, trifluoromethyl) improve membrane permeability.
- Hydrogen-bond donors (e.g., carboxylic acid) enhance target binding (e.g., kinase ATP pockets) .
Q. How do researchers resolve contradictions in spectral data for structurally similar analogs?
Case study: Discrepancies in ¹H NMR shifts between 3-formyl-1-methyl-1H-pyrazole-4-carboxylic acid and its methyl ester analog arise from:
- Solvent effects : DMSO-d₆ causes downfield shifts (~0.3 ppm) for acidic protons .
- Tautomerism : Equilibrium between keto and enol forms alters peak multiplicity (e.g., formyl proton splitting in D₂O-exchanged samples) .
Resolution strategy: - Use 2D NMR (COSY, HSQC) to correlate proton and carbon environments.
- Perform variable-temperature NMR (–40°C to 25°C) to slow tautomer interconversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
